molecular formula C21H25ClN2O4 B613486 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride CAS No. 201002-47-3

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride

Cat. No.: B613486
CAS No.: 201002-47-3
M. Wt: 368,42 g/mole
InChI Key: MVMZFAIUUXYFGY-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C21H25ClN2O4 and its molecular weight is 368,42 g/mole. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Fmoc-D-Lys-OH.HCl plays a significant role in biochemical reactions. It is used in the synthesis of peptides and proteins, where it serves as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound interacts with various enzymes, proteins, and other biomolecules, and these interactions are primarily driven by aromatic π–π stacking and hydrogen bonding .

Cellular Effects

Fmoc-D-Lys-OH.HCl has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to exhibit pH-controlled ambidextrous gelation, which is significant among gelators . This property allows it to influence the physical state of the cellular environment, which can, in turn, affect cellular processes .

Molecular Mechanism

The molecular mechanism of Fmoc-D-Lys-OH.HCl involves its ability to serve as a protecting group for amines during peptide synthesis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group is rapidly removed by base, and this deprotection is usually performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-D-Lys-OH.HCl change over time. It exhibits high thermal stability, even at low minimum hydrogelation concentration . It also shows high kinetic and mechanical stability . Over time, it can influence long-term cellular function, as observed in in vitro or in vivo studies .

Properties

IUPAC Name

(2R)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4.ClH/c22-12-6-5-11-19(20(24)25)23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25);1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVMZFAIUUXYFGY-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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